1-Bromo-2-dimethylphosphoryl-4-nitrobenzene
Description
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene (CAS 101980-41-0) is a nitroaromatic compound featuring a bromine atom, a dimethylphosphoryl group (–P(O)(CH₃)₂), and a nitro group (–NO₂) on a benzene ring. This unique combination of substituents confers distinct electronic and steric properties, making it valuable in organophosphorus chemistry, ligand synthesis, and as a precursor in pharmaceuticals or agrochemicals. Its reactivity is influenced by the electron-withdrawing nitro group and the polar phosphoryl moiety, which may enhance stability and alter solubility compared to simpler bromonitrobenzene derivatives.
Properties
IUPAC Name |
1-bromo-2-dimethylphosphoryl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrNO3P/c1-14(2,13)8-5-6(10(11)12)3-4-7(8)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJQHBHEFFSSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene typically involves the bromination of 2-dimethylphosphoryl-4-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The dimethylphosphoryl group can be oxidized to form phosphine oxides under specific conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom and the nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the dimethylphosphoryl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Bromonitroaromatic Compounds
Substituent Effects on Reactivity and Stability
- Phosphoryl vs. Methyl/Chloro/Fluoro Groups : The dimethylphosphoryl group in the target compound introduces significant polarity and steric bulk compared to methyl, chloro, or fluoro substituents. This increases its solubility in polar solvents and may enhance coordination with metal ions, making it suitable for catalytic or materials science applications .
- Nitro Group Positioning: The para-nitro group (relative to bromine) stabilizes the aromatic ring through resonance, a feature shared with 1-bromo-2-chloro-4-nitrobenzene.
Physical Properties
- Molecular Weight and Melting Points : The phosphoryl group increases the molecular weight of the target compound (~294.05 g/mol) compared to simpler analogs like 1-bromo-2-methyl-4-nitrobenzene (216.04 g/mol). Fluorinated analogs (e.g., 1-bromo-2-fluoro-4-nitrobenzene) exhibit lower melting points (45.8°C) due to weaker intermolecular forces .
- Solubility: The phosphoryl group likely reduces solubility in non-polar solvents (e.g., benzene) compared to methyl or chloro derivatives, which are more lipophilic .
Biological Activity
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene (CAS No. 2287280-05-9) is an organophosphorus compound characterized by a bromine atom, a dimethylphosphoryl group, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities.
The molecular formula for this compound is C₈H₉BrNO₃P, and it exhibits several chemical properties that influence its biological activity:
- Molecular Weight : 252.04 g/mol
- Solubility : Generally soluble in organic solvents, but insoluble in water.
- Reactivity : The presence of the bromine atom allows for substitution reactions, while the nitro group can undergo reduction to form amino derivatives.
The biological activity of this compound primarily arises from its ability to interact with various biological molecules through its functional groups. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound can form stable complexes with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of phosphatase and protease inhibition.
- Protein Interactions : The dimethylphosphoryl group can coordinate with metal ions in proteins, affecting their structure and function.
- Nitro Group Activity : Nitro compounds are known for their ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in target cells .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Nitro compounds generally exhibit antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi by disrupting cellular processes through ROS generation .
- Antitumor Potential : Preliminary studies have indicated that compounds with similar structures may possess antineoplastic properties, making them potential candidates for cancer therapy .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : A study investigated the effects of various nitro compounds on Escherichia coli and Staphylococcus aureus. Results indicated that this compound significantly inhibited bacterial growth, supporting its potential as an antimicrobial agent .
- Cancer Research : In vitro studies have demonstrated that organophosphorus compounds can induce apoptosis in cancer cell lines. The specific mechanisms involve the activation of caspases and modulation of cell cycle regulatory proteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with a benzene derivative. For example:
Nitration of bromobenzene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group.
Phosphorylation using dimethylphosphoryl chloride in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) to install the dimethylphosphoryl group.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess phosphorylating agent) and temperature (0–25°C) to improve yield .
- Key Considerations : Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and dimethylphosphoryl groups (δ 1.2–1.5 ppm for CH₃).
- ³¹P NMR : Single peak near δ 20–25 ppm confirms phosphoryl group integrity.
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Steric Effects : The bulky dimethylphosphoryl group at the ortho position may hinder catalyst accessibility, requiring ligands with high steric tolerance (e.g., SPhos or XPhos).
- Electronic Effects : The electron-withdrawing nitro and phosphoryl groups activate the bromine for nucleophilic substitution but may deactivate the ring toward electrophilic attack.
- Methodology : Screen palladium catalysts (e.g., Pd(OAc)₂ with SPhos) and bases (e.g., K₂CO₃ in DMF/H₂O). Use DFT calculations to model transition states and predict regioselectivity .
Q. How can contradictions in spectroscopic or crystallographic data during characterization be resolved?
- Troubleshooting :
- For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign protons and carbons.
- If X-ray crystallography (e.g., SHELXL ) reveals disorder in the phosphoryl group, refine the structure with constraints or use twinning algorithms.
- Cross-validate with alternative methods (e.g., compare experimental IR with computational spectra from Gaussian 16) .
Q. What computational strategies predict the compound’s stability under varying pH or thermal conditions?
- Methods :
- Perform DFT calculations (B3LYP/6-31G*) to assess bond dissociation energies, focusing on the labile C-Br and P=O bonds.
- Simulate degradation pathways using molecular dynamics (e.g., AMBER) under acidic/alkaline conditions.
- Validate with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
